

NC-R17: A Non-Covalent Approach to GPX4 Degradation for Ferroptosis Induction

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Compound of Interest

Compound Name: NC-R17

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. The selenoenzyme Glutathione Peroxidase 4 (GPX4) is a central regulator of ferroptosis, and its inhibition or degradation can trigger this cell death pathway. While several covalent inhibitors and degraders of GPX4 have been developed, their potential for off-target effects and irreversible toxicity remains a concern. This technical guide details **NC-R17**, a novel non-covalent GPX4 degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. **NC-R17** offers a potentially safer, reversible approach to induce ferroptosis by targeting GPX4 for degradation through the ubiquitin-proteasome system. This document provides a comprehensive overview of **NC-R17**, including its mechanism of action, comparative quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways.

Introduction to NC-R17

NC-R17 is a heterobifunctional PROTAC designed to induce the degradation of GPX4. It is composed of three key components:

- A GPX4-binding ligand: Demethyl-RSL3, a derivative of the known covalent GPX4 inhibitor RSL3, modified to enable non-covalent binding.

- An E3 ubiquitin ligase ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
- A chemical linker: A C13 piperazine-Boc linker that connects the GPX4 ligand and the E3 ligase ligand, optimizing the formation of a ternary complex.

By simultaneously binding to GPX4 and CRBN, **NC-R17** facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome. This reduction in GPX4 levels impairs the cell's ability to neutralize lipid peroxides, leading to their accumulation and subsequent induction of ferroptosis. The non-covalent nature of **NC-R17**'s interaction with GPX4 represents a significant advancement, potentially offering improved selectivity and a better safety profile compared to covalent counterparts.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **NC-R17** and related RSL3-based GPX4 degraders for comparative purposes.

Table 1: Degradation Activity of **NC-R17** and a Covalent Counterpart

Compound	Description	DC50	Dmax	Cell Line	Treatment Time	Citation
NC-R17	Non-covalent RSL3-based PROTAC	Moderate degradation reported	Not Available	Not Specified	Not Specified	[1][2]
R17	Covalent RSL3-based PROTAC	Potent nanomolar degradation	Not Available	Not Specified	Not Specified	[1][2]

Note: Specific DC50 and Dmax values for **NC-R17** are not publicly available in the cited literature. The activity is described as "moderate."

Table 2: Anti-proliferative Activity of Selected GPX4 Degraders

Compound	IC50	Cell Line	Treatment Time	Citation
PROTAC GPX4 degrader-2 (18a)	2.37 ± 0.17 µM	HT1080	48h	[3]
PROTAC GPX4 degrader-3	0.024 µM	HT1080	Not Specified	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **NC-R17**.

Western Blotting for GPX4 Degradation

This protocol is used to quantify the degradation of GPX4 protein in cells treated with **NC-R17**.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GPX4
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Lysis:
 - Plate cells and treat with various concentrations of **NC-R17** for the desired time.
 - Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
 - Scrape cells and collect the lysate.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blot:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against GPX4 and the loading control overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection and Analysis:

- Apply chemiluminescent substrate and visualize protein bands using an imaging system.
- Quantify band intensities and normalize GPX4 levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

This assay measures the effect of **NC-R17** on cell proliferation and viability.

Materials:

- Cell culture medium and plates
- **NC-R17** and control compounds
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment:
 - After cell attachment, treat with a serial dilution of **NC-R17**. Include vehicle-only controls.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- Assay:
 - Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measurement:

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Lipid Reactive Oxygen Species (ROS) Assay

This assay detects the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

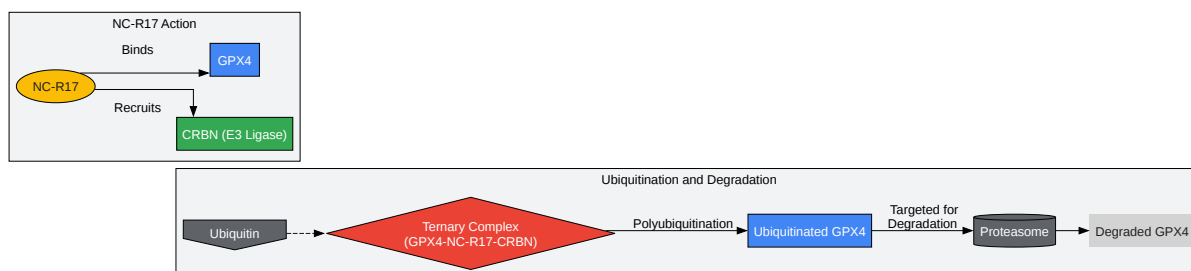
- Cell culture medium and plates
- **NC-R17** and control compounds
- C11-BODIPY 581/591 fluorescent probe
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Treatment:
 - Treat cells with **NC-R17** for a time period sufficient to induce ferroptosis.
- Staining:
 - Incubate the cells with C11-BODIPY 581/591.
- Analysis:
 - Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. A shift in the fluorescence emission of the probe indicates lipid peroxidation.

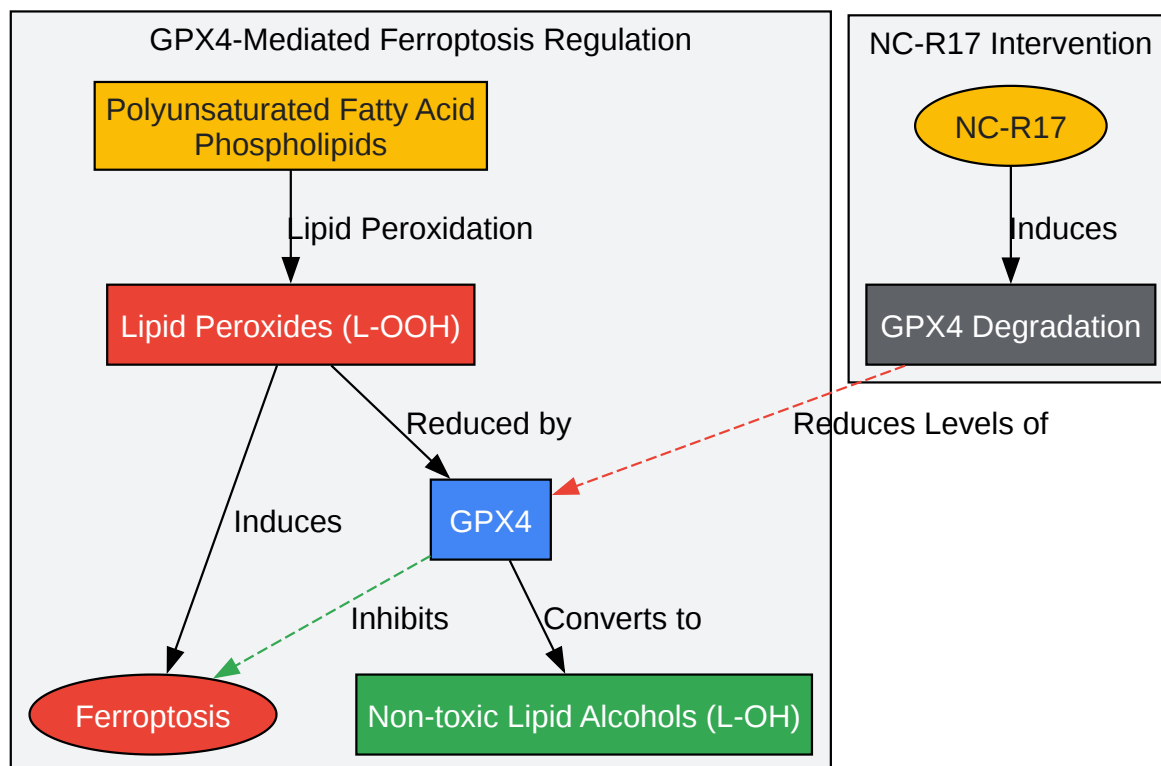
Visualization of Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms associated with **NC-R17**.



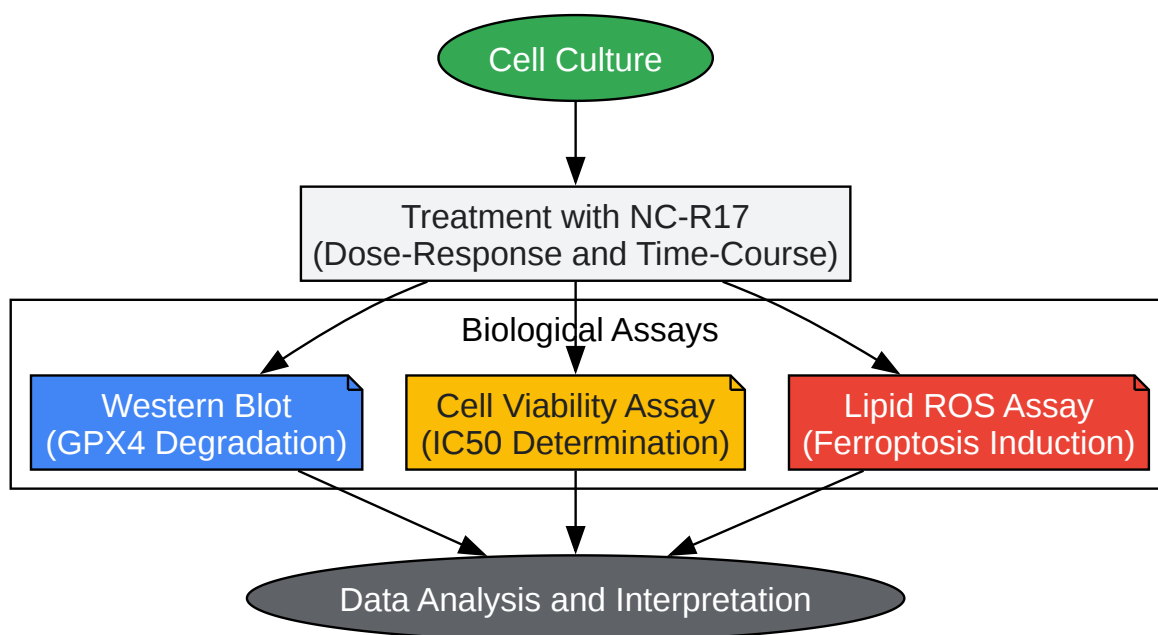
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Figure 1: Mechanism of **NC-R17**-mediated GPX4 degradation.



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Figure 2: Role of GPX4 in ferroptosis and intervention by **NC-R17**.



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Figure 3: Experimental workflow for evaluating **NC-R17**.

Conclusion

NC-R17 represents a promising advancement in the development of ferroptosis-inducing agents. As a non-covalent GPX4 degrader, it offers a potentially more selective and reversible therapeutic strategy compared to existing covalent inhibitors. The data, protocols, and mechanistic diagrams presented in this guide provide a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of **NC-R17** and the broader field of non-covalent protein degradation. Further studies are warranted to fully elucidate the quantitative degradation profile of **NC-R17** and to evaluate its efficacy and safety in preclinical models.

References:

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